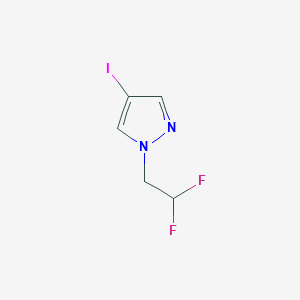

1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole

CAS No.: 1344078-17-6

Cat. No.: VC2995319

Molecular Formula: C5H5F2IN2

Molecular Weight: 258.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1344078-17-6 |

|---|---|

| Molecular Formula | C5H5F2IN2 |

| Molecular Weight | 258.01 g/mol |

| IUPAC Name | 1-(2,2-difluoroethyl)-4-iodopyrazole |

| Standard InChI | InChI=1S/C5H5F2IN2/c6-5(7)3-10-2-4(8)1-9-10/h1-2,5H,3H2 |

| Standard InChI Key | RMSRTVCUCSNIPK-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1CC(F)F)I |

| Canonical SMILES | C1=C(C=NN1CC(F)F)I |

Introduction

Chemical Structure and Properties

1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole is characterized by a five-membered pyrazole heterocyclic ring that contains two adjacent nitrogen atoms. The compound features an iodine atom at position 4 and a difluoroethyl substituent at position 1 of the pyrazole ring. These distinctive structural elements confer specific reactivity patterns and physical properties that differentiate it from other pyrazole derivatives.

The compound is identified by CAS number 1344078-17-6 and has a molecular formula of C5H5F2IN2. With a molecular weight of 258.01 g/mol, it represents a relatively small molecular entity that nonetheless possesses significant synthetic versatility.

Key Physicochemical Properties

The table below summarizes the essential physicochemical properties of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole:

| Property | Value |

|---|---|

| Molecular Formula | C5H5F2IN2 |

| Molecular Weight | 258.01 g/mol |

| IUPAC Name | 1-(2,2-difluoroethyl)-4-iodopyrazole |

| InChI | InChI=1S/C5H5F2IN2/c6-5(7)3-10-2-4(8)1-9-10/h1-2,5H,3H2 |

| InChIKey | RMSRTVCUCSNIPK-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1CC(F)F)I |

| PubChem Compound ID | 60136656 |

The compound's structure includes a reactive iodine atom that serves as an excellent site for further functionalization through various coupling reactions. Meanwhile, the difluoroethyl group contributes to the molecule's lipophilicity and metabolic stability, characteristics that are particularly valuable in drug discovery contexts.

Synthetic Methodologies

The synthesis of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole typically involves a multi-step process starting from simpler pyrazole derivatives. The synthetic route generally requires careful control of reaction conditions to achieve regioselective substitution at the desired positions of the pyrazole ring.

General Synthetic Approach

A common synthetic pathway begins with the formation of the pyrazole core structure, followed by selective functionalization to introduce both the iodine atom and the difluoroethyl group. The precise sequencing of these steps is crucial to optimize yield and minimize the formation of undesired isomers or side products.

Applications in Medicinal Chemistry

1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole serves as a valuable intermediate in medicinal chemistry, particularly as a building block for the synthesis of potential drug candidates. The compound's structural features make it especially suitable for developing compounds with specific pharmacological properties.

As a Synthetic Building Block

Reactivity and Chemical Transformations

The reactivity of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole is largely defined by the presence of the iodine substituent and the heterocyclic pyrazole ring. Understanding these reactivity patterns is crucial for utilizing this compound effectively in synthetic applications.

Cross-Coupling Reactions

The iodine substituent at the C-4 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These transformations allow for the formation of carbon-carbon bonds, enabling the construction of more complex molecular architectures. Common cross-coupling reactions include:

-

Suzuki-Miyaura coupling with boronic acids or esters

-

Sonogashira coupling with terminal alkynes

-

Heck reactions with alkenes

-

Stille coupling with organostannanes

-

Negishi coupling with organozinc compounds

These reactions typically proceed under mild conditions and exhibit good functional group tolerance, making them valuable tools for late-stage functionalization in synthetic sequences.

Nucleophilic Substitution Reactions

Comparison with Related Compounds

To better understand the unique properties and potential applications of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole, it is valuable to compare it with structurally related compounds.

Comparison with Other Halogenated Pyrazoles

Comparing 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole with other halogenated pyrazoles reveals important trends in reactivity and physical properties. The iodine substituent generally confers greater reactivity in cross-coupling reactions compared to bromine, chlorine, or fluorine, making iodinated pyrazoles particularly valuable synthetic intermediates.

Comparison with Related Fluorinated Derivatives

When compared with 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole (CAS: 1006442-51-8), our target compound differs primarily in the C-4 substituent (iodine versus nitro group) . This difference significantly affects the compound's reactivity profile, as the iodine substituent enables cross-coupling reactions, while the nitro group can undergo reduction to an amino group or serve as a leaving group in nucleophilic aromatic substitution reactions.

Similarly, 3-(1,1-difluoroethyl)-4-iodo-1H-pyrazole (CAS: 2445791-43-3) differs from our target compound in the position of the difluoroethyl group (C-3 versus N-1) . This structural difference affects the electronic distribution within the molecule and consequently its reactivity patterns and physical properties.

1-(2,2-difluoroethyl)-4-iodo-3-methyl-1H-pyrazole (CID: 60136681) contains an additional methyl group at the C-3 position compared to our target compound . This methyl substituent influences the electron density distribution in the pyrazole ring and may affect the compound's reactivity, particularly in reactions involving the pyrazole ring itself.

Current Research and Future Perspectives

Research interest in 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole and related compounds continues to grow, driven by their potential applications in medicinal chemistry, materials science, and other fields.

Emerging Applications

Recent research efforts have focused on exploring the utility of halogenated pyrazoles as building blocks for the development of:

-

Novel fluorinated pharmaceuticals with improved pharmacokinetic properties

-

Agrochemicals with enhanced efficacy and reduced environmental impact

-

Functional materials with unique electronic or optical properties

-

Molecular probes for chemical biology applications

Future Research Directions

Future research directions for 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole may include:

-

Development of more efficient and sustainable synthetic routes

-

Exploration of novel functionalization strategies to access diverse derivative libraries

-

Investigation of specific biological activities of derivatives based on this scaffold

-

Application in the synthesis of complex natural product analogs or pharmaceutical candidates

-

Utilization in materials science for the development of functional polymers or electronic materials

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume